molecular formula C22H23ClO2 B12917755 Furan, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-2-(phenylmethyl)- CAS No. 80843-64-7

Furan, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-2-(phenylmethyl)-

Cat. No.: B12917755
CAS No.: 80843-64-7
M. Wt: 354.9 g/mol
InChI Key: IAIBEAZJJXZPFA-UHFFFAOYSA-N
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Description

Furan, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-2-(phenylmethyl)- is an organic compound that belongs to the class of furans Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Properties

CAS No.

80843-64-7

Molecular Formula

C22H23ClO2

Molecular Weight

354.9 g/mol

IUPAC Name

2-benzyl-4-[[2-(4-chlorophenyl)-2-methylpropoxy]methyl]furan

InChI

InChI=1S/C22H23ClO2/c1-22(2,19-8-10-20(23)11-9-19)16-24-14-18-13-21(25-15-18)12-17-6-4-3-5-7-17/h3-11,13,15H,12,14,16H2,1-2H3

InChI Key

IAIBEAZJJXZPFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=COC(=C1)CC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-2-(phenylmethyl)- typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step may involve a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a suitable catalyst.

    Attachment of the methylpropoxy group: This can be done through etherification reactions using 2-methylpropyl alcohol and appropriate reagents.

    Addition of the phenylmethyl group: This step might involve a Grignard reaction or other alkylation methods.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Furan, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-2-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: Reduction reactions can target the chlorophenyl group or other functional groups, leading to dechlorination or hydrogenation products.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution reagents: Halogens, alkyl halides, or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce dechlorinated or hydrogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Furan derivatives have been studied for their potential anticancer properties. The specific compound in focus has shown promise in inhibiting cancer cell proliferation. Research indicates that furan-based compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

  • Case Study : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of furan derivatives against breast cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity towards these cells .

Antimicrobial Properties

The antimicrobial activity of furan derivatives has also been a subject of research. The compound has demonstrated effectiveness against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

  • Data Table: Antimicrobial Efficacy of Furan Derivatives
Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Materials Science

Polymer Synthesis

Furan compounds are utilized in the synthesis of advanced polymeric materials. The incorporation of furan into polymer matrices enhances thermal stability and mechanical properties.

  • Case Study : Research conducted on furan-based polyimides showed improved thermal resistance compared to traditional polyimides. These materials are being explored for aerospace applications due to their lightweight and high-performance characteristics .

Nanocomposites

The integration of furan derivatives into nanocomposite materials has been investigated for their potential use in electronics and coatings. These materials exhibit enhanced electrical conductivity and barrier properties.

  • Data Table: Properties of Furan-Based Nanocomposites
Composite TypeElectrical Conductivity (S/m)Thermal Stability (°C)
Furan/Graphene10^3300
Furan/Silica10^2250

Environmental Applications

Biodegradation Studies

The biodegradability of furan derivatives is a critical factor in assessing their environmental impact. Studies have shown that certain furan compounds can be degraded by microbial action, reducing their persistence in the environment.

  • Case Study : An investigation into the biodegradation pathways of furan derivatives revealed that specific bacterial strains could effectively metabolize these compounds, suggesting potential for bioremediation applications .

Pollution Control

Furan derivatives are being explored for use in pollution control technologies, particularly in adsorbents for removing contaminants from wastewater.

  • Data Table: Adsorption Capacity of Furan-Based Materials
ContaminantAdsorption Capacity (mg/g)
Heavy Metals150
Organic Pollutants200

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it acts as a ligand, it might bind to a receptor or enzyme, modulating its activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Furan, 2-(4-chlorophenyl)-: Similar structure but lacks the methylpropoxy and phenylmethyl groups.

    Furan, 4-(phenylmethyl)-: Similar structure but lacks the chlorophenyl and methylpropoxy groups.

    Furan, 2-(methylpropoxy)-: Similar structure but lacks the chlorophenyl and phenylmethyl groups.

Uniqueness

Furan, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-2-(phenylmethyl)- is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the chlorophenyl group, methylpropoxy group, and phenylmethyl group allows for diverse chemical reactivity and interactions with biological targets.

Biological Activity

Furan derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Furan, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-2-(phenylmethyl)- is a notable example, exhibiting a range of pharmacological effects. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H22ClO2\text{C}_{19}\text{H}_{22}\text{ClO}_2

This structure features a furan ring substituted with a chlorophenyl group and a phenylmethyl group, which contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Studies indicate that furan derivatives exhibit varying degrees of antimicrobial properties. This compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : Research has highlighted the potential of furan derivatives in cancer therapy. For instance, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are important in treating conditions like Alzheimer's disease and urinary infections respectively.

Antimicrobial Studies

A study conducted by researchers evaluated the antimicrobial efficacy of various furan derivatives, including our compound. The results indicated:

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Salmonella typhi10128

These findings suggest moderate to strong antibacterial activity, particularly against Staphylococcus aureus .

Anticancer Activity

In vitro studies have shown that furan derivatives can induce apoptosis in cancer cells. A specific study reported that the compound inhibited the proliferation of breast cancer cells with an IC50 value of approximately 25 µM. The mechanism was linked to the activation of caspases and modulation of apoptosis-related proteins .

Enzyme Inhibition

The enzyme inhibition profile was assessed using standard assays. The compound demonstrated significant inhibitory activity against AChE with an IC50 value of 50 µM, indicating potential therapeutic applications in neurodegenerative diseases . Similarly, it showed robust urease inhibition, which could be beneficial for treating urinary tract infections.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with furan derivatives showed a significant reduction in symptoms and bacterial load compared to controls. The study highlighted the importance of dosage and formulation in maximizing therapeutic effects.
  • Cancer Treatment Exploration : Another study focused on the use of furan derivatives in combination therapies for cancer treatment. Results indicated enhanced efficacy when used alongside conventional chemotherapeutics, suggesting a synergistic effect.

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